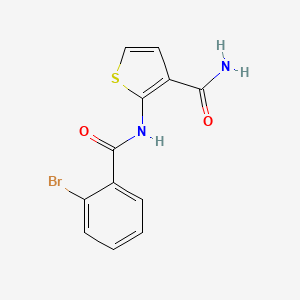
2-(2-Bromobenzamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives has been reported in various studies . For instance, one study synthesized analogs with short alkyl chains instead of the n-dodecyl group in the tail part . Another study proposed a synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 .Molecular Structure Analysis
The molecular structure of “2-(2-Bromobenzamido)thiophene-3-carboxamide” has been analyzed in several studies . For example, one study found that an analog with a thiophene-3-carboxamide moiety in place of the γ-lactone ring unit exhibited in vivo antitumor activity in xenograft mice .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied . For instance, one study found that the alkyl chain in the tail part plays an essential role in their activity .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed . For example, one study reported that the compound was obtained as a yellow solid with a melting point of 163 °C–166 °C .Scientific Research Applications
1. Inhibitor for Trypanosomal Glyceraldehyde Phosphate Dehydrogenase
2-(2-Bromobenzamido)thiophene-3-carboxamide analogues have been investigated for their potential use in treating sleeping sickness. One such analogue, 2'-deoxy-2'-(3-methoxybenzamido)adenosin, was found to be a selective inhibitor of the parasite glyceraldehyde 3-phosphate dehydrogenase, a key enzyme in the metabolic pathway of the causative agent of sleeping sickness (Calenbergh et al., 1994).
2. Antimalarial Potential
Bromo-benzothiophene carboxamide derivatives, closely related to this compound, have been identified as potent inhibitors of Plasmodium asexual blood stages, both in vitro and in vivo, demonstrating potential as antimalarial agents. They specifically impair the development of trophozoites, an active stage of the parasite in the red blood cells, and enhance the survival of mice infected with Plasmodium berghei (Banerjee et al., 2011).
3. Antimycobacterial Activity
Derivatives of this compound have shown promising results as antimycobacterial agents. For example, 2-(4-phenoxybenzamido)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide exhibited significant activity against Mycobacterium tuberculosis in vitro, surpassing the efficacy of some standard antimycobacterial drugs (Nallangi et al., 2014).
4. Synthesis of Quinazolinones
This compound derivatives have been utilized in the synthesis of various heterocyclic compounds such as quinazolinones. This demonstrates their utility in synthetic organic chemistry for generating biologically active compounds (Xu, Jiang, & Ma, 2012).
5. Catalytic Applications in Organic Synthesis
The compound and its derivatives have been used in various catalytic processes, such as the Cu-catalyzed synthesis of 3-methyleneisoindolin-1-ones, showcasing their role in facilitating chemical reactions (Gogoi et al., 2014).
Properties
IUPAC Name |
2-[(2-bromobenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2S/c13-9-4-2-1-3-7(9)11(17)15-12-8(10(14)16)5-6-18-12/h1-6H,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPCTLRLPNMBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
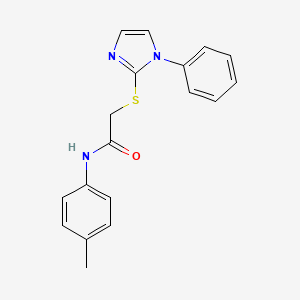
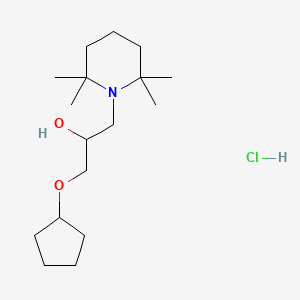
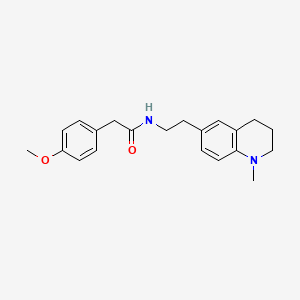
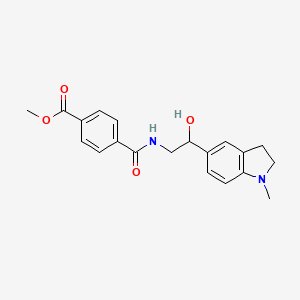
![Tert-butyl 4-[(3-aminopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2599299.png)
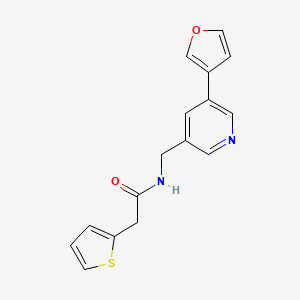


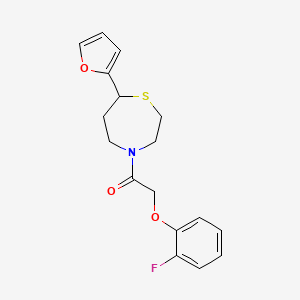
![{[3-(4-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}(2-furylmethyl)amine](/img/structure/B2599308.png)
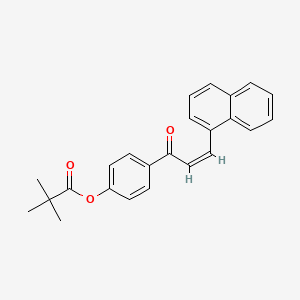
![3-(3-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2599311.png)
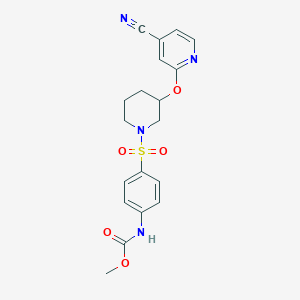
![2-(4-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2599315.png)
